molecular formula C15H15ClN2O2 B7628943 N-(4-chloropyridin-2-yl)-4-phenoxybutanamide

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide

Katalognummer B7628943
Molekulargewicht: 290.74 g/mol
InChI-Schlüssel: LMBJENSSCHMQEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide, also known as GSK2330672, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. It is a potent and selective inhibitor of the enzyme TAK1 (Transforming growth factor beta-activated kinase 1), which plays a crucial role in the regulation of inflammation and immune responses.

Wirkmechanismus

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide exerts its pharmacological effects by selectively inhibiting the enzyme TAK1, which is a key regulator of inflammation and immune responses. TAK1 is activated by various stimuli, including cytokines, toll-like receptor ligands, and oxidative stress, and plays a crucial role in the activation of downstream signaling pathways such as NF-kB, MAPK, and JNK. By inhibiting TAK1, N-(4-chloropyridin-2-yl)-4-phenoxybutanamide can effectively suppress the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(4-chloropyridin-2-yl)-4-phenoxybutanamide has been shown to have potent anti-inflammatory effects in various preclinical models of inflammatory diseases. It can effectively suppress the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta, as well as chemokines such as MCP-1 and RANTES. Furthermore, it can inhibit the activation of NF-kB, MAPK, and JNK signaling pathways, which are key regulators of inflammation and immune responses. In addition, N-(4-chloropyridin-2-yl)-4-phenoxybutanamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity or adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide is a potent and selective inhibitor of TAK1, making it a valuable tool for studying the role of this enzyme in various biological processes. It has been used extensively in preclinical studies to investigate the mechanisms of inflammation and immune responses, as well as to evaluate its therapeutic potential in various inflammatory diseases. However, like any other small molecule inhibitor, N-(4-chloropyridin-2-yl)-4-phenoxybutanamide has certain limitations, such as potential off-target effects, limited bioavailability, and variable pharmacokinetics. Therefore, it is important to carefully evaluate its efficacy and safety in preclinical studies before moving on to clinical development.

Zukünftige Richtungen

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide has shown great potential as a therapeutic agent for the treatment of inflammatory diseases. However, there are still many areas of research that need to be explored in order to fully understand its pharmacological effects and therapeutic potential. Some of the future directions for research on N-(4-chloropyridin-2-yl)-4-phenoxybutanamide include:
1. Further elucidation of the molecular mechanisms of action of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide, particularly with regard to its effects on downstream signaling pathways.
2. Evaluation of the efficacy and safety of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide in clinical trials, particularly in patients with rheumatoid arthritis, psoriasis, and other inflammatory diseases.
3. Investigation of the potential use of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide in combination with other therapeutic agents, such as biologics or other small molecule inhibitors.
4. Development of novel formulations or delivery methods to improve the bioavailability and pharmacokinetics of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide.
5. Evaluation of the potential use of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide in other disease indications, such as cancer or infectious diseases, where inflammation and immune responses play a crucial role.
In conclusion, N-(4-chloropyridin-2-yl)-4-phenoxybutanamide is a promising small molecule inhibitor with potent anti-inflammatory and immunomodulatory effects. It has the potential to be a valuable therapeutic agent for the treatment of various inflammatory diseases, and further research is needed to fully understand its pharmacological effects and therapeutic potential.

Synthesemethoden

The synthesis of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide involves a multi-step process that begins with the reaction of 4-chloropyridine-2-carboxylic acid with thionyl chloride to form 4-chloropyridine-2-carbonyl chloride. This intermediate is then reacted with 4-phenoxybutan-1-amine in the presence of a base to form the final product.

Wissenschaftliche Forschungsanwendungen

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Furthermore, it has been demonstrated to have a favorable safety profile in preclinical studies, making it a promising candidate for further clinical development.

Eigenschaften

IUPAC Name

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-12-8-9-17-14(11-12)18-15(19)7-4-10-20-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBJENSSCHMQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=NC=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.